molecular formula C21H17ClN4O B2466238 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-50-0

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2466238
CAS No.: 899746-50-0
M. Wt: 376.84
InChI Key: CAJNFERYZJKXFW-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the chloro, methyl, and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A simpler compound with a similar chloro and methyl substitution pattern.

    N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Lacks the chloro and methyl groups on the pyrazolo[3,4-b]pyridine core.

Uniqueness

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-8-10-15(11-9-13)24-21(27)17-12-23-20-18(19(17)22)14(2)25-26(20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJNFERYZJKXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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